Asalin
CAS No.: 13425-94-0
Cat. No.: VC0519464
Molecular Formula: C22H33Cl2N3O4
Molecular Weight: 474.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13425-94-0 |
|---|---|
| Molecular Formula | C22H33Cl2N3O4 |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
| Standard InChI Key | LGLLXTFYYXSARU-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
| SMILES | CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
| Canonical SMILES | CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition
Asalin, systematically named ethyl (2R)-2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate, belongs to the nitrogen mustard family of alkylating agents. Its molecular formula (C₂₂H₃₃Cl₂N₃O₄) corresponds to a molecular weight of 474.42 g/mol . The compound’s structure integrates a chiral center at the second carbon of the ethyl ester backbone, conferring stereospecific interactions with biological targets .
Table 1: Key Physicochemical Properties of Asalin
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 474.42 g/mol | |
| CAS Registry Number | 13425-94-0 | |
| Predicted CCS (Ų, [M+H]+) | 212.0 | |
| Storage Conditions | -20°C (powder), -80°C (solvent) |
Synthesis and Production
Historical Synthesis Methods
Early synthetic routes involved condensing 4-[bis(2-chloroethyl)amino]benzaldehyde with protected amino acid derivatives, followed by esterification with ethanol. Lopatin et al. (1971) optimized this process by developing stable suspensions of Asalin, enhancing its bioavailability for intravenous administration . Critical steps included:
-
Acylation of the benzaldehyde derivative with acetamide-protected alanine.
-
Chloroethylation using bis(2-chloroethyl)amine under anhydrous conditions.
-
Chiral resolution via enzymatic hydrolysis to isolate the R-enantiomer .
Modern Analytical Validation
Contemporary quality control protocols employ reverse-phase HPLC to verify purity (>98%) and chiral columns to confirm enantiomeric excess. Stability studies indicate that Asalin degrades rapidly in aqueous solutions, necessitating lyophilized storage at -20°C .
Pharmacological Mechanisms
DNA Alkylation and Cytotoxicity
Asalin exerts its antineoplastic effects by cross-linking DNA strands via bis-alkylation of guanine residues at the N7 position. This process generates interstrand cross-links (ICLs), obstructing DNA replication and transcription in rapidly dividing cells . Struchkov and Bergol’ts (1976) demonstrated that Asalin reduces thymidine-H³ incorporation into sarcoma 45 DNA by 62–74% at therapeutic doses (5–10 mg/kg), confirming its role in DNA synthesis inhibition .
Selectivity for Tumor Cells
Unlike nonselective alkylating agents (e.g., cyclophosphamide), Asalin’s phenylpropanoid backbone facilitates uptake by tumor cells overexpressing organic anion transporters (OATs). Comparative studies in the 1960s noted a 3.2-fold higher intracellular concentration in HeLa cells versus normal fibroblasts .
Preclinical and Clinical Efficacy
Animal Models
In rodent models of sarcoma 45, Asalin administration (2.5 mg/kg/day for 14 days) reduced tumor volume by 89% and extended median survival from 28 to 67 days . Synergy with 5-fluorouracil enhanced complete remission rates from 40% to 82% in xenograft studies .
Human Trials
Kruglova (1965) reported the first clinical trial involving 48 patients with advanced laryngeal carcinoma. Intravenous Asalin (10 mg/m² weekly) achieved partial remission in 31% of participants and stable disease in 44%, with median progression-free survival of 5.1 months . Hematologic toxicity (grade 3 neutropenia) occurred in 19% of patients, underscoring the need for dose optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume